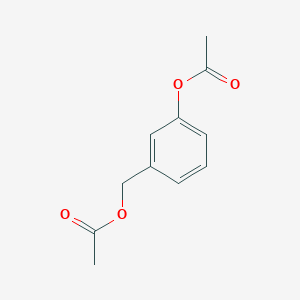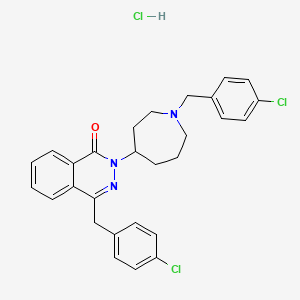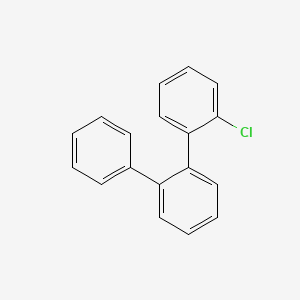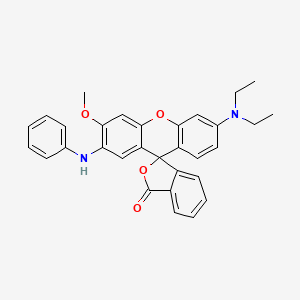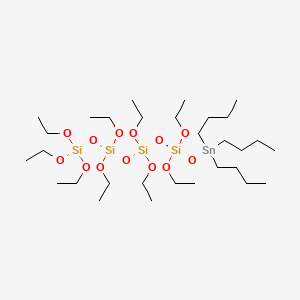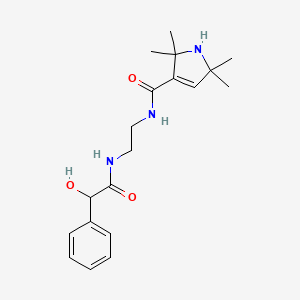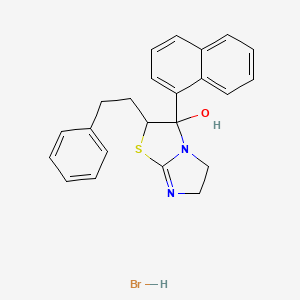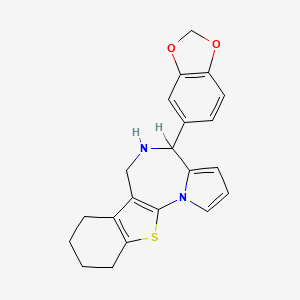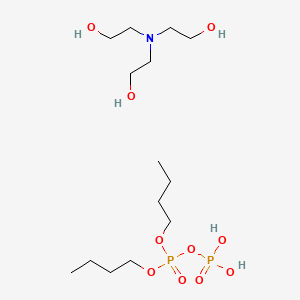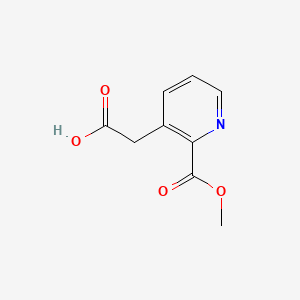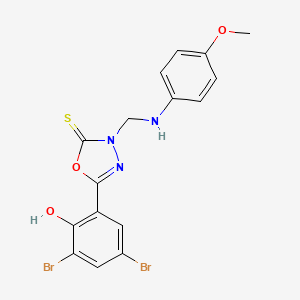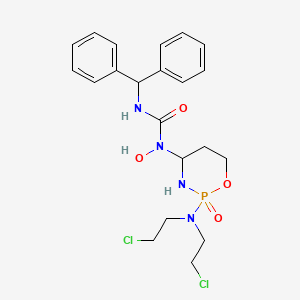
Urea, N-(2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N'-(diphenylmethyl)-N-hydroxy-, P-oxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Urea, N-(2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N’-(diphenylmethyl)-N-hydroxy-, P-oxide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a urea moiety, a bis(2-chloroethyl)amino group, and an oxazaphosphorin ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the oxazaphosphorin ring. This can be achieved through the reaction of appropriate precursors under controlled conditions. The bis(2-chloroethyl)amino group is then introduced through a substitution reaction, followed by the addition of the diphenylmethyl and hydroxy groups.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents.
化学反应分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The bis(2-chloroethyl)amino group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield various oxides, while substitution could produce a range of derivatives with different functional groups.
科学研究应用
Chemistry: It can be used as a reagent or intermediate in organic synthesis.
Biology: Its unique structure may allow it to interact with biological molecules, making it useful in biochemical studies.
Medicine: The compound’s potential therapeutic properties could be explored for drug development.
Industry: It might find applications in the production of specialized chemicals or materials.
作用机制
The mechanism by which this compound exerts its effects involves interactions with molecular targets such as enzymes or receptors. The bis(2-chloroethyl)amino group, for example, could form covalent bonds with nucleophilic sites in proteins, leading to biological activity. The oxazaphosphorin ring might also play a role in modulating the compound’s interactions with its targets.
相似化合物的比较
Similar Compounds
Cyclophosphamide: A well-known chemotherapeutic agent with a similar oxazaphosphorin ring.
Ifosfamide: Another chemotherapeutic agent with structural similarities.
Melphalan: Contains a bis(2-chloroethyl)amino group and is used in cancer treatment.
Uniqueness
What sets this compound apart is its combination of functional groups, which may confer unique chemical and biological properties
属性
CAS 编号 |
97139-71-4 |
|---|---|
分子式 |
C21H27Cl2N4O4P |
分子量 |
501.3 g/mol |
IUPAC 名称 |
3-benzhydryl-1-[2-[bis(2-chloroethyl)amino]-2-oxo-1,3,2λ5-oxazaphosphinan-4-yl]-1-hydroxyurea |
InChI |
InChI=1S/C21H27Cl2N4O4P/c22-12-14-26(15-13-23)32(30)25-19(11-16-31-32)27(29)21(28)24-20(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-10,19-20,29H,11-16H2,(H,24,28)(H,25,30) |
InChI 键 |
JWFMEBPZQWMYEB-UHFFFAOYSA-N |
规范 SMILES |
C1COP(=O)(NC1N(C(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3)O)N(CCCl)CCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


